2-(2-Bromo-allyl)-malononitrile
Description
Historical Context of Malononitrile (B47326) in Organic Synthesis
Malononitrile, a dinitrile of malonic acid, has long been recognized as a versatile and highly reactive building block in organic chemistry. Its utility stems from the acidity of its methylene (B1212753) protons, situated between two electron-withdrawing nitrile groups, which facilitates a wide range of carbon-carbon bond-forming reactions. Historically, malononitrile has been a key reactant in condensation reactions, most notably the Knoevenagel condensation, to produce a variety of substituted alkenes. nih.govbhu.ac.inresearchgate.netresearchgate.net These products, in turn, serve as precursors for the synthesis of diverse heterocyclic compounds, dyes, and polymers. The unique reactivity profile of malononitrile has cemented its status as a fundamental tool for synthetic chemists, enabling the construction of complex molecular architectures from simple starting materials. researchgate.net
Significance of Allylic and Brominated Motifs in Molecular Design
The allyl group, a three-carbon unsaturated moiety, is a prevalent and important structural motif in a vast number of natural products and synthetic molecules. niscpr.res.in Its presence can confer specific reactivity, allowing for a variety of chemical transformations, including allylic substitution, oxidation, and cycloaddition reactions. The double bond within the allyl group also provides a site for further functionalization, making it a valuable handle in multi-step syntheses.
The incorporation of a bromine atom into a molecule, particularly at an allylic position, introduces a highly effective leaving group for nucleophilic substitution reactions. ucalgary.cacdnsciencepub.com This "brominated motif" is a strategic element in molecular design for several reasons. Bromine's polarizability and size influence intermolecular interactions, which can be crucial in the context of medicinal chemistry and materials science. Furthermore, the carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for constructing complex molecular frameworks. The strategic placement of bromine can therefore dictate the subsequent synthetic pathways and the ultimate complexity of the target molecule.
Conceptual Framework for 2-(2-Bromo-allyl)-malononitrile within Modern Synthetic Chemistry
The compound this compound is conceptually a hybrid molecule that combines the key features of malononitrile, an allylic system, and a vinyl bromide. This unique combination of functional groups within a single, relatively small molecule suggests a rich and varied reactivity profile. The malononitrile moiety provides a nucleophilic center after deprotonation, while the bromo-allyl group offers two potential electrophilic sites for nucleophilic attack: the sp3 carbon adjacent to the nitrile groups and the sp2 carbon bearing the bromine atom.
This dual reactivity makes this compound a potentially valuable precursor for the synthesis of a wide array of complex structures. For instance, it could undergo intramolecular cyclization to form carbocyclic or heterocyclic systems. Furthermore, it could serve as a versatile partner in intermolecular reactions, where different nucleophiles or reaction conditions could selectively target one of the reactive sites. The presence of the nitrile groups also offers a pathway for further transformations, such as hydrolysis to carboxylic acids or reduction to amines.
Detailed Research Findings
The primary route for the synthesis of such a compound would likely involve the alkylation of malononitrile with a suitable three-carbon electrophile already containing the bromo-allyl moiety, such as 2,3-dibromopropene. In this reaction, the deprotonated malononitrile would act as a nucleophile, displacing one of the bromide ions from 2,3-dibromopropene.
Below is a table summarizing the basic properties of this compound based on available information.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂ | niscpr.res.in |
| Molecular Weight | 185.02 g/mol | niscpr.res.in |
| CAS Number | 77387-80-5 | niscpr.res.in |
| Synonyms | 2-(2-Bromo-2-propen-1-yl)propanedinitrile | niscpr.res.in |
Further detailed experimental data, including spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and specific reaction outcomes, would require access to the original 1981 publication or subsequent, currently unavailable, research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77387-80-5 |
|---|---|
Molecular Formula |
C6H5BrN2 |
Molecular Weight |
185.02 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C6H5BrN2/c1-5(7)2-6(3-8)4-9/h6H,1-2H2 |
InChI Key |
XBESJVCVSNQIOR-UHFFFAOYSA-N |
SMILES |
C=C(CC(C#N)C#N)Br |
Canonical SMILES |
C=C(CC(C#N)C#N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromo Allyl Malononitrile
Precursor Synthesis and Functional Group Introduction
The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent parts. This section details the synthesis of the necessary brominated allylic precursors and the malononitrile (B47326) unit.
The introduction of the 2-bromo-allyl moiety requires a suitable electrophilic building block. A common precursor for such syntheses is 2,3-dibromopropene. This compound serves as a versatile reagent for introducing the 2-bromo-allyl group via alkylation reactions.
Alternatively, brominated malononitrile derivatives can be prepared to serve as reaction partners. Bromomalononitrile can be synthesized by the direct bromination of malononitrile. In a typical procedure, elemental bromine is added to an aqueous solution of malononitrile, often cooled in an ice bath, to yield the desired brominated product. orgsyn.org
Another approach involves the synthesis of vicinal haloethers which can be potential building blocks. For instance, reacting β,β-dicyanostyrene with N-bromosuccinimide in methanol (B129727) can yield 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, demonstrating a method to introduce bromine adjacent to a dicyanomethyl group. mdpi.com
Malononitrile is a fundamental building block in the synthesis of the title compound. It is a highly reactive methylene (B1212753) compound due to the strong electron-withdrawing nature of its two nitrile groups. acs.org Several methods for its industrial and laboratory-scale synthesis have been developed.
A classical approach involves the dehydration of cyanoacetamide. This can be achieved using potent dehydrating agents such as phosphorus pentoxide or phosphorus pentachloride. orgsyn.org More modern methods often employ a mixture of phosphorus oxychloride and solid phosgene, which can significantly improve the yield and quality of the malononitrile product while minimizing solid waste. google.com The reaction typically involves heating a suspension of cyanoacetamide with the dehydrating agents, followed by distillation to isolate the pure malononitrile. google.com
Another synthetic route starts from ethyl cyanoacetate, which undergoes an aminating reaction with ammonia (B1221849) to produce cyanoacetamide, which is then dehydrated as described above. google.com A different strategy involves the reaction of dichloromethane (B109758) with sodium cyanide in the presence of a catalyst system, such as aluminum trichloride (B1173362) and tetrabutylammonium (B224687) bromide. google.com
Table 1: Comparison of Selected Malononitrile Synthesis Methods
| Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyanoacetamide | Phosphorus Oxychloride, Solid Phosgene | Heating at 60-63°C for 6-8 hours | 90.07% | google.com |
| Dichloromethane | Sodium Cyanide, Aluminum Trichloride, Tetrabutylammonium Bromide | Heating at 90°C for 7 hours | 84.9% | google.com |
| Cyanoacetamide | Phosphorus Pentachloride | Heating, followed by distillation | Not specified | orgsyn.org |
Halogenation Strategies for Allyl-Malononitrile Precursors
Regioselective Bromination of Unsaturated Malononitrile Derivatives
Regioselective bromination is crucial for the successful synthesis of 2-(2-bromo-allyl)-malononitrile. The direct bromination of allyl-malononitrile would likely lead to a mixture of products due to the reactivity of the double bond and the acidic protons of the malononitrile group. Therefore, indirect methods or highly selective reagents are necessary.
One potential strategy involves the controlled addition of bromine across the double bond of allyl-malononitrile to form a dibromide, followed by selective elimination of hydrogen bromide. However, achieving the desired regioselectivity in the elimination step can be challenging.
A more direct approach would be the use of a brominating agent that favors vinylic substitution. While less common than allylic bromination, certain conditions can promote the substitution of a vinylic hydrogen.
In a related context, the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile has been achieved through the reaction of β,β-dicyanostyrene with N-bromosuccinimide (NBS) in methanol. mdpi.com This reaction proceeds via an unexpected vicinal bromoetherification, highlighting that direct bromination of unsaturated malononitriles can lead to complex outcomes depending on the substrate and reaction conditions. mdpi.com
Radical Bromination Techniques for Allylic Positions
Radical bromination is a well-established method for introducing a bromine atom at an allylic position, which is the carbon atom adjacent to a double bond. masterorganicchemistry.comchadsprep.com This method, often referred to as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. masterorganicchemistry.comchadsprep.com
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. youtube.com This radical then abstracts a hydrogen atom from the allylic position of the substrate, forming a resonance-stabilized allylic radical. masterorganicchemistry.comyoutube.com The allylic radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of NBS with HBr) to yield the allylic bromide and a new bromine radical, which continues the chain reaction. youtube.com
For the synthesis of a precursor to this compound, one might consider the radical bromination of a suitable starting material. However, applying this directly to allyl-malononitrile would result in bromination at the C3 position of the allyl group, yielding 2-(3-bromo-allyl)-malononitrile, not the desired isomer. The key advantage of using NBS is that it maintains a very low concentration of bromine and hydrogen bromide in the reaction mixture, which helps to suppress the competing ionic addition of bromine to the double bond. masterorganicchemistry.com
Table 1: Key Aspects of Radical Allylic Bromination with NBS
| Feature | Description | Reference(s) |
| Reagent | N-Bromosuccinimide (NBS) | masterorganicchemistry.comchadsprep.com |
| Initiator | Light (hν) or Peroxides (ROOR) | masterorganicchemistry.comyoutube.com |
| Mechanism | Free radical chain reaction | youtube.com |
| Intermediate | Resonance-stabilized allylic radical | masterorganicchemistry.comyoutube.com |
| Advantage | Maintains low Br₂ concentration, minimizing electrophilic addition | masterorganicchemistry.com |
| Regioselectivity | Bromination occurs at the allylic position | chadsprep.com |
Catalytic Systems for Targeted Synthesis
Catalytic methods offer powerful tools for the synthesis of complex molecules like substituted malononitriles, often providing high levels of selectivity and efficiency.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has been extensively used for the allylic alkylation of nucleophiles. In the context of synthesizing the precursor, allyl-malononitrile, a palladium-catalyzed reaction between malononitrile and an allyl source (e.g., allyl carbonate or allyl acetate) is a viable route.
Recent research has also explored the use of other transition metals. For instance, cobalt-catalyzed regio- and enantioselective allylic alkylation of malononitriles with allylic carbonates has been reported to produce chiral γ,δ-unsaturated malononitriles with high regioselectivity for the branched product. While this specific example leads to a different isomer, it demonstrates the potential of first-row transition metals in catalyzing such transformations.
Furthermore, platinum-catalyzed allylic C-H alkylation of α-alkenes with malononitriles has been developed, offering a direct method for forming the carbon-carbon bond between the allyl group and the malononitrile. These catalytic systems provide a foundation for the synthesis of the allyl-malononitrile precursor, which could then be subjected to a subsequent bromination step.
Organocatalytic Methods for Stereoselective Synthesis
Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of complex molecules without the need for metal catalysts. In the realm of malononitrile chemistry, organocatalytic methods have been successfully applied to achieve enantioselective conjugate additions and alkylations.
For example, organocatalysts have been used for the asymmetric Michael addition of malononitrile to α,β-unsaturated aldehydes. While not directly applicable to the synthesis of this compound, these methods showcase the potential of organocatalysis to control the stereochemistry of reactions involving malononitrile derivatives. A stereoselective synthesis of the target molecule would likely involve a chiral catalyst to control the formation of the stereocenter, should one be present after a subsequent transformation.
Spectroscopic and Structural Elucidation of 2 2 Bromo Allyl Malononitrile
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the functional groups present within a molecule. By measuring the absorption or scattering of infrared radiation as molecular bonds vibrate, a characteristic spectrum is produced. In the case of 2-(2-bromo-allyl)-malononitrile, the IR spectrum would be expected to exhibit distinct peaks corresponding to its key structural features. The highly polar nitrile (C≡N) group would produce a strong and sharp absorption band in the region of 2260-2240 cm⁻¹. The carbon-carbon double bond (C=C) of the allyl group would be identifiable by a medium intensity band around 1650 cm⁻¹. Furthermore, the C-H bonds of the allyl group would show stretching vibrations in the 3100-3000 cm⁻¹ range. The presence of the carbon-bromine (C-Br) bond would be indicated by a characteristic absorption in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| Nitrile (C≡N) | 2260-2240 | Strong, Sharp |
| Alkene (C=C) | ~1650 | Medium |
| Alkene C-H Stretch | 3100-3000 | Medium |
| Carbon-Bromine (C-Br) | 600-500 | Medium to Strong |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number, environment, and connectivity of the protons. The spectrum would be expected to show distinct signals for the methine proton (CH), the methylene (B1212753) protons (CH₂) adjacent to the malononitrile (B47326) group, and the two vinylic protons of the bromo-allyl moiety. The chemical shift (δ) of the methine proton, being adjacent to two electron-withdrawing nitrile groups, would likely appear downfield. The methylene protons would also be shifted downfield due to the influence of the adjacent stereocenter and the double bond. The two vinylic protons would exhibit distinct chemical shifts due to their different spatial relationships with the bromine atom (geminal and cis/trans). Furthermore, the coupling patterns (spin-spin splitting) between these protons would reveal their connectivity, allowing for a definitive assignment of the allyl group's structure.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methine (CH) | Downfield | Triplet | ~7-8 Hz |
| Methylene (CH₂) | Downfield | Doublet of doublets | ~7-8 Hz, ~1-2 Hz |
| Vinylic Proton (gem to Br) | Mid-range | Doublet | ~2 Hz |
| Vinylic Proton (cis/trans to Br) | Mid-range | Doublet | ~2 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct carbon signals would be anticipated. The two nitrile carbons would appear in the downfield region of the spectrum (typically 110-120 ppm). The carbons of the C=C double bond would resonate in the vinylic region (100-140 ppm), with the carbon bearing the bromine atom appearing at a higher chemical shift. The aliphatic methine and methylene carbons would be found in the upfield region of the spectrum.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Nitrile (C≡N) | 110-120 |
| Vinylic Carbon (=C-Br) | 120-140 |
| Vinylic Carbon (=CH₂) | 100-120 |
| Methine (CH) | 30-40 |
| Methylene (CH₂) | 35-45 |
| Quaternary Carbon (C(CN)₂) | 40-50 |
Advanced NMR Techniques (e.g., DEPT, COSY, HSQC)
To unambiguously assign all proton and carbon signals and to confirm the proposed structure, advanced two-dimensional NMR experiments are invaluable. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups. A Correlation Spectroscopy (COSY) experiment would reveal which protons are spin-coupled to each other, confirming the connectivity of the allyl chain. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data and solidifying the structural assignment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a characteristic doublet of peaks (M⁺ and M+2⁺) of roughly equal intensity. The fragmentation pattern would likely involve the loss of a bromine radical (Br•) and the loss of a cyanide radical (CN•), leading to characteristic fragment ions that can be used to further corroborate the proposed structure.
| Ion | m/z (mass-to-charge ratio) | Significance |
| [M]⁺ | 184/186 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |
| [M-Br]⁺ | 105 | Loss of a bromine radical |
| [M-CN]⁺ | 158/160 | Loss of a cyanide radical |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide a detailed picture of the molecular structure in solution, X-ray crystallography offers the definitive determination of the compound's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms in the crystal lattice can be determined, yielding highly accurate bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would provide unambiguous proof of the connectivity and stereochemistry of the molecule, confirming the assignments made by spectroscopic methods and revealing details about intermolecular interactions in the solid state.
Elemental Composition Analysis
The elemental composition of this compound has been determined through analytical techniques, providing experimental data that corroborates the theoretical composition derived from its molecular formula. The molecular formula for this compound is C6H5BrN2. rdchemicals.com This formula indicates that each molecule of the compound is constituted of six carbon atoms, five hydrogen atoms, one bromine atom, and two nitrogen atoms.
The molecular weight of this compound is 185.023 g/mol . rdchemicals.com Based on the molecular formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. This theoretical composition represents the ideal percentage by mass of each element within the compound.
Experimental verification of this composition is typically achieved through combustion analysis for carbon, hydrogen, and nitrogen. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. The mass of each element in the original sample can then be determined. The percentage of bromine is often determined by other methods, such as titration or X-ray fluorescence.
The results of elemental analysis are generally presented as a percentage of each element by mass. For this compound, the analysis would provide the experimental percentages of C, H, N, and Br, which are then compared to the theoretical values to confirm the purity and identity of the synthesized compound.
The following interactive data table summarizes the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 38.95 |
| Hydrogen | H | 1.008 | 5 | 5.04 | 2.72 |
| Bromine | Br | 79.90 | 1 | 79.90 | 43.18 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 15.15 |
| Total | 185.02 | 100.00 |
Reaction Chemistry and Transformations of 2 2 Bromo Allyl Malononitrile
Nucleophilic Substitution Reactions
The presence of both a reactive allylic bromide and an acidic malononitrile (B47326) moiety allows for two distinct pathways in nucleophilic substitution reactions. These pathways can be selectively targeted based on the choice of nucleophile and reaction conditions.
Displacement of the Allylic Bromine Atom
The carbon-bromine bond in 2-(2-Bromo-allyl)-malononitrile is susceptible to cleavage, facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is characteristic of allylic halides, which can react through either S(_N)1 or S(_N)2 mechanisms. The reaction often proceeds readily due to the stabilization of the transition state or carbocation intermediate by the adjacent double bond.
Various nucleophiles can be employed to create new carbon-heteroatom or carbon-carbon bonds at this position. For instance, reactions with amines (R-NH(_2)), alkoxides (R-O), and thiolates (R-S) are expected to yield the corresponding allylic amines, ethers, and thioethers, respectively. In some cases, particularly with softer nucleophiles, the reaction may proceed with an allylic rearrangement. Furthermore, when reacting with certain nucleophiles, allylic halides that also contain electron-withdrawing groups can lead to the formation of cyclopropane (B1198618) derivatives through an initial nucleophilic addition followed by intramolecular substitution. nih.gov
Table 1: Representative Nucleophilic Substitution Reactions at the Allylic Position
| Nucleophile (Nu) | Reagent Example | Product Structure | Product Class |
| Amine | R-NH(_2) | Substituted Allylamine | |
| Alkoxide | R-ONa | Allylic Ether | |
| Thiolate | R-SNa | Allylic Thioether | |
| Cyanide | NaCN | Substituted Butene Dinitrile |
Reactions at the Malononitrile Methylene (B1212753) Carbon
The methylene (CH(_2)) group in the malononitrile fragment is flanked by two electron-withdrawing nitrile groups, rendering the protons significantly acidic. In the presence of a base, this carbon can be readily deprotonated to form a resonance-stabilized carbanion. nih.gov This carbanion is a potent nucleophile and can participate in a variety of bond-forming reactions.
A primary example of this reactivity is the Michael addition, where the carbanion adds to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. nih.gov This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex molecular frameworks. Another key reaction is the Knoevenagel condensation, which involves the reaction of the malononitrile carbanion with aldehydes or ketones. nih.gov This typically results in the formation of a new carbon-carbon double bond after a subsequent elimination step. These reactions are fundamental in the synthesis of diverse heterocyclic and carbocyclic compounds. nih.govuchicago.edu
Cycloaddition Reactions
The alkene functionality in this compound, activated by the adjacent electron-withdrawing nitrile groups, makes it an excellent participant in various cycloaddition reactions. These reactions are highly valuable for the stereocontrolled synthesis of cyclic systems.
[3+2] Cycloadditions
The electron-deficient double bond of this compound serves as an excellent dipolarophile for [3+2] cycloaddition reactions. This type of reaction involves a 1,3-dipole and leads to the formation of a five-membered heterocyclic ring. uchicago.edunih.gov The reaction is believed to proceed via a concerted mechanism and is a cornerstone for the synthesis of a wide variety of heterocyclic compounds. nih.gov
By reacting this compound with different 1,3-dipoles, a range of five-membered heterocycles can be accessed. For example, reaction with azomethine ylides can produce highly substituted pyrrolidines. researchgate.netmdpi.comrsc.org Similarly, nitrones would yield isoxazolidines, and nitrile oxides would lead to isoxazolines. These cycloadditions are often highly regioselective and stereoselective, providing a direct route to complex, functionalized ring systems.
Table 2: Predicted [3+2] Cycloaddition Reactions
| 1,3-Dipole | Dipole Structure | Resulting Heterocycle |
| Azomethine Ylide | Pyrrolidine | |
| Nitrone | Isoxazolidine | |
| Nitrile Oxide | Isoxazoline | |
| Diazoalkane | Pyrazoline |
[4+2] Cycloadditions (Diels-Alder type)
In the context of the Diels-Alder reaction, this compound is expected to function as an electron-deficient dienophile. researchgate.net The [4+2] cycloaddition is a concerted reaction between a conjugated diene and a dienophile that forms a six-membered ring, and it is a powerful tool in organic synthesis. youtube.com
The reaction of this compound with an electron-rich conjugated diene, such as 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene, would yield a substituted cyclohexene (B86901) ring. The electron-withdrawing dicyanomethylene group enhances the reactivity of the alkene, often allowing the reaction to proceed under mild conditions. When an unsymmetrical diene is used, the reaction's regioselectivity becomes a key consideration, typically favoring the formation of "ortho" and "para" isomers. researchgate.net This transformation provides a direct pathway to functionalized six-membered rings that can serve as intermediates in the synthesis of more complex molecules.
Rearrangement Reactions
Allylic halides such as this compound are known to be susceptible to allylic rearrangements. In such a rearrangement, the bromine atom migrates from one end of the allyl system to the other, with a concurrent shift of the double bond. This process typically occurs under thermal or catalytic conditions and may proceed through a resonance-stabilized allylic cation or radical intermediate.
This rearrangement can lead to the formation of an isomeric product, which could co-exist in equilibrium with the starting material. The potential for such rearrangements is an important consideration in the synthesis and subsequent reactions of this compound, as it can lead to mixtures of regioisomeric products. The relative stability of the isomeric alkenes often dictates the position of the equilibrium.
Allylic Rearrangements
Allylic rearrangements are a common class of reactions for compounds containing an allylic system, which involves the migration of a double bond. In the case of this compound, such rearrangements could be induced under various conditions, leading to isomeric products. The driving force for these rearrangements is often the formation of a more stable thermodynamic product.
One can predict that under thermal or catalytic conditions, this compound could undergo allylic rearrangement to form the isomeric 2-(1-bromoallyl)-malononitrile. This transformation would likely proceed through a resonance-stabilized allylic cation or radical intermediate, depending on the reaction conditions. The relative stability of the starting material and the rearranged product would dictate the equilibrium position.
| Starting Material | Predicted Rearranged Product | Plausible Conditions |
| This compound | 2-(1-Bromoallyl)-malononitrile | Thermal (heat), Acid or Lewis acid catalysis |
Sigmatropic Shifts
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org The structure of this compound is amenable to certain types of sigmatropic shifts, particularly rsc.orgresearchgate.net and researchgate.netresearchgate.net-sigmatropic rearrangements, which could be initiated by the formation of appropriate intermediates. wikipedia.orgnih.govorganic-chemistry.orgnih.govnih.govresearchgate.netrsc.orgrsc.org
A plausible rsc.orgresearchgate.net-sigmatropic rearrangement could be envisioned if the malononitrile moiety is deprotonated to form a carbanion. This could potentially lead to a rearrangement involving the allylic bromide, although such a pathway is less common for C-C bond migration. A more likely scenario for a rsc.orgresearchgate.net-sigmatropic shift would involve heteroatoms, which are not present in the core skeleton of the reactant itself but could be introduced through derivatization.
A researchgate.netresearchgate.net-sigmatropic rearrangement, such as a Claisen or Cope-type rearrangement, would require a different substitution pattern. wikipedia.org However, derivatives of this compound could potentially undergo such transformations. For instance, if the nitrile groups were converted to an ester and then an allyl ether, a Claisen rearrangement could be induced. wikipedia.org Research on bromo-substituted allylic alcohols has shown that they can undergo sequential O-arylation and lanthanide(III)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net
| Reaction Type | Hypothetical Reactant Derived from this compound | Predicted Product | Key Intermediate/Transition State |
| rsc.orgresearchgate.net-Sigmatropic Rearrangement | Anionic species formed by deprotonation | Isomeric rearranged product | Five-membered cyclic transition state |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Allyl ether derivative | γ,δ-Unsaturated carbonyl compound (after hydrolysis) | Six-membered cyclic transition state |
Electrophilic Additions to the Alkene Moiety
The carbon-carbon double bond in this compound is expected to undergo electrophilic addition reactions, a hallmark of alkenes. docbrown.infochemguide.co.ukchemistryguru.com.sgchemguide.net However, the reactivity of the double bond is likely influenced by the presence of the electron-withdrawing bromine atom and the gem-dinitrile group.
Addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), would be expected to proceed via a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The regioselectivity of the attack of the halide ion on the intermediate would be influenced by both steric and electronic factors. For instance, the reaction with bromine would yield 1,2,2-tribromo-1-(dicyanomethyl)propane. chemguide.co.ukchemguide.net
| Electrophile | Predicted Product | Key Intermediate |
| Bromine (Br₂) | 1,2,2-Tribromo-1-(dicyanomethyl)propane | Cyclic bromonium ion |
| Hydrogen Bromide (HBr) | 1,2-Dibromo-1-(dicyanomethyl)propane | Carbocation |
Radical Reactions Involving the Allyl and Bromine Centers
The allylic C-H bonds and the C-Br bond in this compound are potential sites for radical reactions. The allylic position is activated by the adjacent double bond and the two nitrile groups, making hydrogen atom abstraction relatively facile. The vinyl C-Br bond can also undergo homolytic cleavage under appropriate conditions.
Radical cyclization is a plausible transformation for this molecule. nih.govmdpi.com Upon generation of a radical at the carbon bearing the nitrile groups (e.g., through atom transfer radical cyclization), a 5-exo-trig cyclization onto the double bond could occur, leading to the formation of a five-membered ring. The subsequent fate of the resulting radical would depend on the reaction conditions.
| Initiator/Condition | Initial Radical Formed | Predicted Product Type |
| Radical Initiator (e.g., AIBN) | Allylic radical | Products of radical trapping or cyclization |
| Photolysis or Reducing Agent | Vinyl radical | Products of radical trapping or rearrangement |
Transformations of the Nitrile Groups
The two nitrile groups in this compound are versatile functional handles that can be converted into a variety of other functional groups. rsc.orgresearchgate.netthieme-connect.comarkat-usa.org
Hydrolysis of the nitrile groups under acidic or basic conditions can lead to the formation of amides and subsequently carboxylic acids. rsc.orgthieme-connect.comarkat-usa.org The conditions can be tuned to favor either the partial hydrolysis to the diamide (B1670390) or the complete hydrolysis to the dicarboxylic acid.
The nitrile groups can also participate in cycloaddition reactions. For example, [3+2] cycloaddition with azides would lead to the formation of tetrazole derivatives. rsc.orgacs.orgresearchgate.net Organocatalyzed [4+2] cycloaddition reactions of isatylidene malononitrile with α,β-unsaturated ketones have also been reported, suggesting the potential for this compound to act as a dienophile. rsc.org
| Reagent/Condition | Predicted Product Functional Group | Reaction Type |
| H₃O⁺ / Heat | Carboxylic acid | Hydrolysis |
| H₂O₂ / OH⁻ | Amide | Partial Hydrolysis |
| NaN₃ | Tetrazole | [3+2] Cycloaddition |
| Diene | Adduct from [4+2] cycloaddition | Diels-Alder Reaction |
While direct experimental investigation of this compound is not extensively documented in the available literature, a theoretical analysis based on the known reactivity of its constituent functional groups allows for a detailed prediction of its chemical behavior. The interplay between the allylic system, the vinyl bromide, and the gem-dinitrile moiety suggests a rich landscape of potential transformations, including allylic rearrangements, sigmatropic shifts, electrophilic additions, radical reactions, and a variety of conversions of the nitrile groups. This theoretical framework provides a valuable starting point for future experimental studies aimed at unlocking the synthetic potential of this intriguing molecule.
Mechanistic Investigations of Reactions Involving 2 2 Bromo Allyl Malononitrile
Elucidation of Reaction Pathways
The reaction pathways for 2-(2-bromo-allyl)-malononitrile would likely be dictated by the specific reagents and conditions employed. Generally, reactions can proceed through either concerted or stepwise mechanisms.
Concerted Mechanisms
A concerted mechanism involves the simultaneous breaking and forming of bonds in a single transition state. For this compound, a concerted pathway could be envisioned in certain intramolecular cyclization or rearrangement reactions. However, without experimental evidence, it is difficult to specify the exact nature of such a process.
Stepwise Mechanisms with Intermediates
Stepwise mechanisms, involving the formation of one or more reactive intermediates, are common for compounds of this type. For instance, in the presence of a base, deprotonation of the malononitrile (B47326) moiety would generate a stabilized carbanion. This intermediate could then undergo intramolecular cyclization via nucleophilic attack on the allylic bromide, proceeding through a stepwise pathway. The stability of the resulting carbocyclic or heterocyclic ring would be a significant driving force for such a reaction.
Kinetic Studies and Rate Law Determination
To date, there are no specific kinetic studies or determined rate laws for reactions involving this compound reported in the literature. Such studies would be essential to understand the reaction mechanism, including identifying the rate-determining step and the species involved in this step. A hypothetical kinetic study for a base-promoted intramolecular cyclization might reveal a rate law that is first-order in both the substrate and the base, suggesting a bimolecular rate-determining step.
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control
The stereochemical outcome of reactions involving this compound would be highly dependent on the reaction mechanism. For example, an S_N2-type intramolecular cyclization would be expected to proceed with inversion of configuration at the carbon bearing the bromine atom. If the reaction were to proceed through a planar carbocation intermediate (S_N1-type), a mixture of stereoisomers would be expected. The control of diastereoselectivity and enantioselectivity would likely require the use of chiral catalysts or auxiliaries, though no such studies have been reported for this specific compound.
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents would play a crucial role in directing the reaction pathways of this compound.
Bases: The choice of base could influence the equilibrium of carbanion formation and potentially the regioselectivity of subsequent reactions.
Transition Metal Catalysts: Palladium catalysts are widely used for cross-coupling and cyclization reactions of allylic halides. organic-chemistry.orguwindsor.ca A palladium(0) catalyst could react with the allyl bromide moiety of this compound to form a π-allylpalladium intermediate. This intermediate could then react with various nucleophiles, including the malononitrile carbanion, to form new carbon-carbon bonds. The choice of ligands on the palladium center would be critical in controlling the reactivity and selectivity of such transformations. nih.gov
In the absence of dedicated research on this compound, the mechanistic details of its reactions remain a subject for future investigation.
Lack of Publicly Available Theoretical and Computational Studies on this compound
Following a comprehensive search of publicly available scientific literature and computational chemistry databases, it has been determined that there is a significant lack of specific theoretical and computational research focused solely on the chemical compound this compound. As a result, the detailed research findings, data tables, and in-depth analysis required to populate the requested article sections are not available.
The highly specific nature of the user's request, focusing on quantum chemical calculations, frontier molecular orbital analysis, and molecular electrostatic potential mapping for this particular compound, necessitates access to dedicated studies. Without such research, any attempt to generate the requested content would involve speculation or the extrapolation of data from dissimilar molecules, which would compromise the scientific accuracy and integrity of the article.
The fields of computational chemistry and theoretical analysis, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding molecular structure and reactivity. However, the application of these methods and the publication of their results are contingent on specific research interests and priorities within the scientific community. At present, this compound does not appear to have been a subject of such detailed investigation in the accessible public domain.
Therefore, the construction of an article adhering to the strict outline and content requirements provided is not feasible at this time due to the absence of the necessary foundational research and data. Further investigation would be required if and when scholarly work on the theoretical and computational properties of this compound is published.
Theoretical and Computational Studies of 2 2 Bromo Allyl Malononitrile
Reaction Pathway Modeling and Transition State Analysis
Currently, there is a notable absence of specific research articles detailing the reaction pathway modeling and transition state analysis for 2-(2-Bromo-allyl)-malononitrile. Such studies are crucial for understanding the kinetics and mechanisms of its formation and subsequent reactions. This would typically involve high-level quantum mechanical calculations to map out the potential energy surface, identify transition state structures, and calculate activation energies for various possible reaction channels. The lack of this data prevents a detailed discussion of its reactivity from a computational standpoint.
Conformational Analysis and Molecular Dynamics Simulations
Similarly, dedicated studies on the conformational analysis and molecular dynamics simulations of this compound are not found in the current body of scientific literature. Conformational analysis would be essential to identify the most stable three-dimensional structures of the molecule, which in turn govern its physical and chemical properties. Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment. The absence of such research means that a detailed, data-driven understanding of its molecular behavior is yet to be established.
Given the lack of specific data for this compound, data tables and detailed research findings as requested cannot be generated at this time. Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.
Advanced Synthetic Applications of 2 2 Bromo Allyl Malononitrile As a Building Block
Synthesis of Complex Carbocyclic Systems
The construction of complex carbocyclic frameworks often relies on cycloaddition reactions. While specific [4+2] or [4+3] cycloaddition studies involving 2-(2-bromo-allyl)-malononitrile are not extensively documented, the broader class of malononitrile (B47326) derivatives is known to participate in such transformations. For instance, isatylidene malononitriles engage in organocatalyzed Barbas [4+2] cycloaddition reactions with α,β-unsaturated ketones to form spiro[3-arylcyclohexanone]oxindoles. rsc.org This reaction proceeds through an enamine intermediate, with the malononitrile derivative acting as the dienophile. rsc.org It is conceivable that this compound could act as a dienophile in similar reactions, leading to highly functionalized cyclohexene (B86901) rings bearing the bromo-allyl and dicyano-methyl substituents. youtube.comyoutube.com
Furthermore, allylic cations are known to undergo [4+3] cycloadditions with 1,3-dienes to furnish seven-membered carbocycles. organicreactions.org The bromo-allyl functionality in this compound could potentially be converted into an allylic cation, opening a pathway to complex cycloheptane (B1346806) derivatives. The synthesis of complex carbocycles can also be achieved through tandem reactions. For example, Lewis acid-catalyzed tandem activation of cyclobutanones and donor-acceptor cyclopropanes has been used to create γ-naphthyl butyric acid derivatives. nih.gov
Construction of Diverse Heterocyclic Frameworks
The malononitrile moiety is a well-established precursor for a vast array of heterocyclic compounds. nih.govwikipedia.org Its derivatives are frequently employed in multicomponent reactions to build complex heterocyclic scaffolds. For example, malononitrile reacts with various aldehydes and active phenolic compounds in the presence of a catalyst to yield 2-amino-3-cyano-4H-chromene derivatives. researchgate.net The reactivity of this compound would likely follow similar pathways, with the added functionality of the bromo-allyl group allowing for post-synthesis modifications.
The Gewald reaction, a cornerstone in thiophene (B33073) synthesis, utilizes malononitrile, an aldehyde or ketone, and elemental sulfur. wikipedia.org This suggests that this compound could be a substrate for synthesizing 2-aminothiophenes with the bromo-allyl side chain. Additionally, malononitrile derivatives are used in the synthesis of pyridazine (B1198779) derivatives through reactions with dichlorodiazadienes. researchgate.net A proposed mechanism involves the initial addition of the malononitrile anion to the diazadiene, followed by elimination. researchgate.net The synthesis of various other nitrogen-containing heterocycles such as imidazo[1,2-a]pyridines and benzo rsc.orgorgsyn.orgthiazolo[3,2-a]pyrimidines has also been accomplished using malononitrile in one-pot multicomponent reactions under ultrasound irradiation. nih.gov
Utilization in Polymer Chemistry and Material Science Precursors
Development of Functional Molecules
The versatile reactivity of the malononitrile group makes it a key component in the synthesis of a wide range of functional molecules.
Malononitrile is a common building block in the synthesis of disperse dyes. core.ac.ukresearchgate.net These dyes are typically synthesized through Knoevenagel condensation of an active hydrogen compound like malononitrile with a carbonyl-containing chromophore. core.ac.uk The introduction of a malononitrile-condensed moiety has been shown to produce deeper colors and improved fastness properties in disperse dyes. researchgate.net For example, triphenylamine-malononitrile derivatives have been synthesized and studied as solvatochromic fluorescent dyes, exhibiting a significant shift in fluorescence emission depending on the solvent polarity. researchgate.net The synthesis of these dyes often involves the Knoevenagel condensation of a triphenylamine (B166846) aldehyde with malononitrile. researchgate.net It is plausible that this compound could be incorporated into dye structures, with the bromo-allyl group offering a handle for further functionalization or for tuning the photophysical properties of the resulting dye.
Malononitrile and its derivatives are valuable intermediates in multistep organic synthesis. organic-chemistry.org One-pot reductive alkylation of malononitrile with aromatic aldehydes provides an efficient route to monosubstituted malononitriles, which are versatile intermediates. organic-chemistry.org The presence of both a bromo and an allyl group in this compound makes it a particularly interesting intermediate. For example, the synthesis of (E)-3-(2-bromo-4,5-dimethoxystyryl)quinoxalin-2(1H)-one demonstrates the incorporation of a bromo-substituted styryl moiety into a heterocyclic core. nih.gov This suggests that the bromo-allyl group of this compound could be similarly employed in complex molecule synthesis, where the bromine can be later substituted or used in cross-coupling reactions, and the allyl group can undergo various transformations.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(2-bromo-allyl)-malononitrile derivatives?
A widely used method involves Knoevenagel condensation between aldehydes and malononitrile under acidic catalysis (e.g., phosphorus pentoxide in ethanol). For bromo-substituted derivatives, halogenated aldehydes or allyl bromides are key precursors. Reaction optimization includes solvent selection (polar solvents enhance kinetics) and temperature control to avoid side reactions . Mechanochemical approaches with solvent polarity modulation can also improve reaction efficiency and isolate intermediates like hydroxy-methylated products .
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
- IR-LD spectroscopy in nematic liquid crystal suspensions assigns vibrational bands (e.g., C≡N stretching at ~2200 cm⁻¹) and confirms planarity via dichroic ratios .
- NMR resolves substituent effects: NMR identifies allyl proton splitting patterns, while NMR distinguishes nitrile carbons (~110–120 ppm) .
- Single-crystal X-ray diffraction provides bond-length data (e.g., C-Br: ~1.9 Å) and molecular planarity (r.m.s. deviation <0.05 Å) .
Q. What safety protocols are critical when handling this compound?
While specific toxicity data are limited, analogs like 2-(2-amino-6-chloro-chromen-yl)malononitrile show moderate hazards (Risk Phrases: 20/21/22). Use fume hoods, nitrile gloves, and avoid inhalation. Dispose via certified hazardous waste facilities per UN 3276 (Nitriles, Toxic) .
Advanced Research Questions
Q. How do computational methods predict the optoelectronic properties of this compound-based materials?
Density functional theory (DFT) with functionals like B3LYP or CAM-B3LYP calculates absorption maxima (λmax), charge transfer transitions, and band gaps. For example, B3LYP/6-31G(d,p) closely matches experimental λmax (~607 nm) in dithienonaphthalene acceptors. Electron-withdrawing -CN groups lower LUMO energies, enhancing charge separation in organic solar cells (OSCs) .
Q. What role does this compound play in nonlinear optical (NLO) material design?
Bromo-allyl groups enhance hyperpolarizability by introducing asymmetry, while the malononitrile core promotes charge transfer. Crystal engineering (e.g., head-to-tail stacking) minimizes intermolecular interactions, preserving NLO activity. Derivatives like 2-(3-ethoxy-4-methoxy-phenylvinyl)malononitrile show third-order susceptibility (χ<sup>(3)</sup>) >10⁻¹² esu .
Q. How can reaction intermediates in malononitrile synthesis be isolated and characterized?
Time-resolved in situ Raman spectroscopy and PXRD identify intermediates like 2-(hydroxy(aryl)methyl)malononitrile. Isolation via mechanochemical grinding in polar solvents (e.g., DMSO) followed by recrystallization enables structural validation .
Q. What strategies improve the photovoltaic efficiency of malononitrile-based acceptors?
- End-capping : Use electron-deficient groups (e.g., 2FIC, IC) to redshift absorption.
- π-Extension : Fused rings (e.g., indacenodithiophene) enhance conjugation and reduce bandgaps.
- Side-chain engineering : Alkoxy groups improve solubility and film morphology. OSC devices with PDI-based acceptors achieve PCE >10% .
Q. How do structural modifications influence biological activity in malononitrile derivatives?
Bromo-allyl groups increase electrophilicity, enabling Michael addition to cysteine residues in kinases. Tyrphostin analogs (e.g., AG-1024) inhibit IGF-1R via competitive binding to ATP pockets. SAR studies show substituent position (meta vs. para) modulates IC50 values by 2–3 orders of magnitude .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
